Homoferreirin is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and methoxy groups at positions 2' and 4' respectively. It has a role as a plant metabolite. It is a dimethoxyflavanone and a dihydroxyflavanone. It derives from a flavanone.
Homoferreirin
CAS No.: 482-01-9
VCID: VC21337674
Molecular Formula: C17H16O6
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Homoferreirin is a dihydroxyflavanone compound, specifically a flavanone substituted with hydroxy groups at positions 5 and 7 and methoxy groups at positions 2' and 4' of the phenyl ring . It is classified as a plant metabolite and has been identified in various plant species, including Ougeinia dalbergioides and Cicer arietinum (chickpeas) . This compound is of interest due to its potential biological activities and roles in plant metabolism. Occurrence in PlantsHomoferreirin is found in several plant species, including chickpeas (Cicer arietinum) and Ougeinia dalbergioides. Its presence in these plants highlights its role as a metabolite involved in plant defense mechanisms or other physiological processes. Research FindingsRecent studies have shown that flavonoids, including compounds like homoferreirin, can exhibit increased levels in plants under certain environmental conditions. For example, in Phlomoides rotata, flavonoid content increases with altitude, suggesting environmental factors influence flavonoid biosynthesis . While homoferreirin itself was not specifically studied in this context, its classification as a flavonoid implies similar environmental influences on its production. Table 2: Occurrence and Biological Activities
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CAS No. | 482-01-9 | ||||||
Product Name | Homoferreirin | ||||||
Molecular Formula | C17H16O6 | ||||||
Molecular Weight | 316.3 g/mol | ||||||
IUPAC Name | 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | ||||||
Standard InChI | InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3 | ||||||
Standard InChIKey | LMLDNMHDNFCNCW-UHFFFAOYSA-N | ||||||
SMILES | COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC | ||||||
Canonical SMILES | COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC | ||||||
Melting Point | 168-169°C | ||||||
Physical Description | Solid | ||||||
Synonyms | 5,7-Dihydroxy-2′,4′-dimethoxyisoflavanone; (±)-Homoferreirin; 3-(2,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | ||||||
PubChem Compound | 442788 | ||||||
Last Modified | Aug 15 2023 |
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